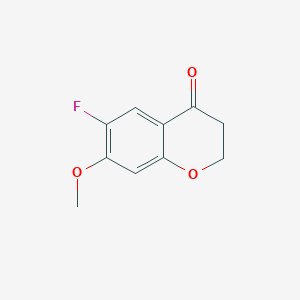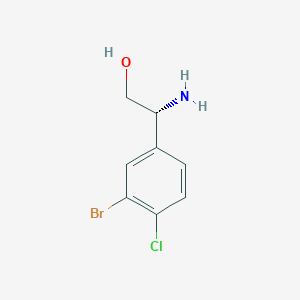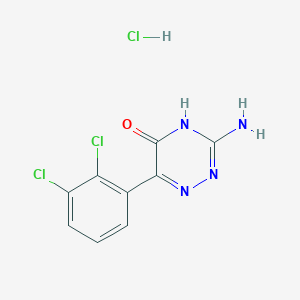![molecular formula C9H16FNO2 B13036436 {8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine](/img/structure/B13036436.png)
{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{8-Fluoro-1,4-dioxaspiro[45]decan-8-yl}methanamine is a chemical compound with the molecular formula C9H16FNO2 It is a spirocyclic amine derivative, characterized by the presence of a fluorine atom and a dioxaspirodecane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with appropriate amine precursors. One common method includes the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-N,N-dimethylmethanamine in ethanol, followed by the addition of fluorinating agents to introduce the fluorine atom .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amine group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of {8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom and the spirocyclic structure contribute to its unique binding properties and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing.
類似化合物との比較
Similar Compounds
6,10-Dioxaspiro[4.5]decane-7,9-dione: A precursor in the synthesis of {8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine.
1,1-Dimethoxy-N,N-dimethylmethanamine: Another precursor used in the synthesis.
Fluorinated spirocyclic amines:
Uniqueness
This compound is unique due to its specific combination of a fluorine atom and a spirocyclic ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C9H16FNO2 |
|---|---|
分子量 |
189.23 g/mol |
IUPAC名 |
(8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanamine |
InChI |
InChI=1S/C9H16FNO2/c10-8(7-11)1-3-9(4-2-8)12-5-6-13-9/h1-7,11H2 |
InChIキー |
UNDZKZXRLMRDCG-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1(CN)F)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate](/img/structure/B13036371.png)
![2-Methylthieno[2,3-b]thiophene](/img/structure/B13036377.png)


![4,8-Bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole](/img/structure/B13036410.png)



![10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13036444.png)
![ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13036447.png)
